REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([CH3:10])[CH:4]=1.C(N(CC)CC)C.[C:18](Cl)(=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20].O>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[C:5]([CH3:10])[CH:4]=1
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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COC1=CC(=C(C=C1)N)C
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Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
350 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
14.1 mL
|
Type
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reactant
|
Smiles
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C(C(C)(C)C)(=O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A white precipitate formed
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Type
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ADDITION
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Details
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was added
|
Type
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CUSTOM
|
Details
|
THF evaporated
|
Type
|
ADDITION
|
Details
|
the residue was mixed with a saturated aqueous sodium bicarbonate solution
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil (23.5 g, 97%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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COC1=CC(=C(C=C1)NC(C(C)(C)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |